molecular formula C20H22N2O2 B2418425 N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941978-29-6

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2418425
CAS No.: 941978-29-6
M. Wt: 322.408
InChI Key: UWIMUARGSAZYRK-UHFFFAOYSA-N
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Description

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes a piperidinone ring and a phenylpropanamide moiety

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

Target of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as Apixaban , is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in a dose-dependent antithrombotic efficacy .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action primarily revolve around its anticoagulant properties. By inhibiting FXa, Apixaban prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .

Future Directions

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of apixaban, and support the potential use of apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .

Biochemical Analysis

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide directly inhibits activated factor X (FXa), a key enzyme in the coagulation cascade . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This impacts cell signaling pathways and cellular metabolism, particularly those involved in the coagulation cascade .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of FXa, preventing the conversion of prothrombin to thrombin . This inhibits the coagulation cascade, reducing thrombin generation and subsequent platelet aggregation .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of inhibition of FXa . Its effects are observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, this compound demonstrates dose-dependent antithrombotic efficacy . It improves antithrombotic activity without excessive increases in bleeding times, even when added on top of other anticoagulants .

Metabolic Pathways

This compound is involved in the coagulation cascade, a complex metabolic pathway . It interacts with FXa, a key enzyme in this pathway .

Transport and Distribution

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation with sodium chlorite under a CO₂ atmosphere, to form the desired lactam structure . The overall process is efficient and can be performed under mild conditions, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the same basic principles as the laboratory methods. The reactions are scaled up, and purification steps such as recrystallization are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone ring can be oxidized to form different lactam derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium chlorite is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various lactam derivatives, alcohols, and substituted phenyl compounds

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(14-9-16-6-2-1-3-7-16)21-17-10-12-18(13-11-17)22-15-5-4-8-20(22)24/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMUARGSAZYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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